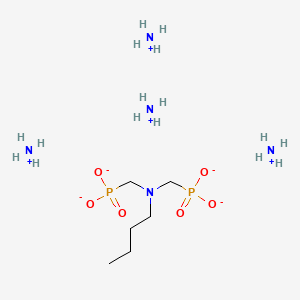

Tetraammonium ((butylimino)bis(methylene))bisphosphonate

説明

Tetraammonium ((butylimino)bis(methylene))bisphosphonate (CAS: 16693-68-8 trisodium salt; 94277-99-3 tripotassium salt) is a nitrogen-containing bisphosphonate characterized by a central butylimino group flanked by two methylene-linked phosphonate moieties, with ammonium counterions . This compound belongs to a broader class of bisphosphonates, which are structurally analogous to pyrophosphates but exhibit hydrolytic stability due to the replacement of the oxygen bridge with a methylene group. Bisphosphonates are widely studied for their chelating properties, particularly in bone-targeting applications, and their role in prodrug strategies for antiviral therapies .

The synthesis of this compound involves functionalization of the bisphosphonate core with a butylimino group, followed by salt formation with ammonium.

特性

CAS番号 |

94113-35-6 |

|---|---|

分子式 |

C6H29N5O6P2 |

分子量 |

329.27 g/mol |

IUPAC名 |

tetraazanium;N,N-bis(phosphonatomethyl)butan-1-amine |

InChI |

InChI=1S/C6H17NO6P2.4H3N/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13;;;;/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13);4*1H3 |

InChIキー |

AIEOQRSNYBZOFK-UHFFFAOYSA-N |

正規SMILES |

CCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues: Alkyl Chain and Counterion Variations

Tetraammonium ((butylimino)bis(methylene))bisphosphonate differs from similar compounds primarily in its alkyl chain length and counterion type. Key structural analogues include:

Key Observations :

- The butyl chain in the target compound balances moderate hydrophilicity and bioavailability .

- Counterion Effects : Ammonium salts generally exhibit higher water solubility compared to sodium or potassium salts due to the smaller ionic radius of NH₄⁺, which may improve pharmacokinetics in aqueous environments .

Physicochemical and Chelation Properties

Bisphosphonates exhibit strong affinity for calcium ions, making them effective in bone-targeting applications. Comparative data from crystallographic studies reveal:

- Bond Distances: Na⁺–O and Ca²⁺–O bond lengths in bisphosphonates correlate with bone-binding strength. For example, Na⁺–O distances in tetrahydrofuranyl-2,2-bisphosphonates average ~2.4 Å, while Ca²⁺–O distances are ~2.3 Å . The butylimino group’s steric effects may slightly alter these distances compared to bulkier alkyl chains.

- Hydrogen Bonding: The ammonium counterion provides additional hydrogen-bond donors (4 H-bond donors in the target compound vs.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。